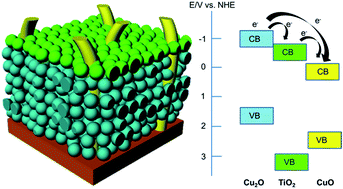Introducing a protective interlayer of TiO2 in Cu2O–CuO heterojunction thin film as a highly stable visible light photocathode†
RSC Advances Pub Date: 2014-12-11 DOI: 10.1039/C4RA13464H
Abstract
Visible light-induced photocurrent generation and photoelectrochemical stability of p-type Cu2O–CuO photocathodes are improved significantly upon incorporating an interlayer of TiO2 between Cu2O and CuO. The TiO2 layer hinders the electron conduction at the semiconductor–electrolyte interface (improved stability) as well as promoting electron transfer from Cu2O to CuO (increased photocurrent). Upon visible light illumination, the optimised multilayer Cu2O–TiO2–CuO heterojunction thin film yields a photocurrent of 2.4 mA cm−2 and retains 75% of its photoactivity over the measurement period. By comparison, the unmodified Cu2O–CuO generates a photocurrent of 1.3 mA cm−2 with photoactivity retention of only 32% after prolonged illumination. Wavelength-dependent incident photon-to-current efficiency (IPCE) reveals a considerable enhancement over the excitation region of Cu2O (400–560 nm). Transient fluorescence decay analysis suggests the promotion of electron transfer from Cu2O to CuO through TiO2. As a result, both photoactivity and photochemical stability of the photocathodes are improved.

Recommended Literature
- [1] Contents list
- [2] The effect of substitution on the reactivity of the styrene double bond towards free-radical attack: the nature of the “alternating effect” in copolymerisation
- [3] Shaped stimuli-responsive hydrogel particles: syntheses, properties and biological responses
- [4] Optimization of non-natural nucleotides for selective incorporation opposite damaged DNA
- [5] Copper-catalysed α-selective allylic alkylation of heteroaryllithium reagents†
- [6] An iridium oxide nanoparticle and polythionine thin film based platform for sensitive Leishmania DNA detection†
- [7] Preparation of magnetic Pb(ii) and Cd(ii) ion-imprinted microspheres and their application in determining the Pb(ii) and Cd(ii) contents of environmental and food samples
- [8] Conductive graphene-based E-textile for highly sensitive, breathable, and water-resistant multimodal gesture-distinguishable sensors†
- [9] Dielectric elastomer actuators with increased dielectric permittivity and low leakage current capable of suppressing electromechanical instability†
- [10] Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging†










